molecular formula C12H14N2O6S B14648059 4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid CAS No. 53306-88-0

4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid

Cat. No.: B14648059
CAS No.: 53306-88-0
M. Wt: 314.32 g/mol
InChI Key: YTPWKFIENSUKCF-UHFFFAOYSA-N
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Description

4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid: is a synthetic azo compound Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid typically involves a diazotization reaction followed by coupling with an appropriate aromatic compound. The process begins with the diazotization of an aromatic amine using nitrous acid (HNO2) to form a diazonium salt. This intermediate is then coupled with an ethoxy-substituted aromatic compound under controlled conditions to yield the desired azo compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to ensure high yield and purity. The use of catalysts and solvents can also optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid involves its interaction with molecular targets through its azo group. The compound can undergo electrophilic aromatic substitution, where the azo group acts as an electron-withdrawing group, facilitating the attack of electrophiles on the aromatic ring. This interaction can lead to various chemical modifications, making it useful in different applications .

Comparison with Similar Compounds

  • 4-[(E)-(4-amino-2-hydroxyphenyl)diazenyl]benzene-1-sulfonic acid
  • 4-[(E)-(4-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-2-hydroxyphenyl)diazenyl]benzene-1-sulfonic acid

Comparison: While these compounds share the azo group and sulfonic acid functionality, 4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid is unique due to its ethoxy and dioxobutan-2-yl substituents. These groups can influence the compound’s solubility, reactivity, and color properties, making it distinct in its applications .

Properties

CAS No.

53306-88-0

Molecular Formula

C12H14N2O6S

Molecular Weight

314.32 g/mol

IUPAC Name

4-[(1-ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C12H14N2O6S/c1-3-20-12(16)11(8(2)15)14-13-9-4-6-10(7-5-9)21(17,18)19/h4-7,11H,3H2,1-2H3,(H,17,18,19)

InChI Key

YTPWKFIENSUKCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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